Ethyl 2-[(2-phenylacetyl)amino]acetate
Description
Ethyl 2-[(2-phenylacetyl)amino]acetate is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its phenylacetyl group attached to an amino acetate moiety, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-[(2-phenylacetyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-13-11(14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOABIAPWACPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286076 | |
| Record name | ethyl 2-[(2-phenylacetyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4838-35-1 | |
| Record name | 4838-35-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-[(2-phenylacetyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Synthetic Route: Acylation of Ethyl Glycinate
Reaction Mechanism
The most widely reported method involves the acylation of ethyl glycinate hydrochloride with phenylacetyl chloride in the presence of a base. The reaction proceeds via nucleophilic acyl substitution:
- Deprotonation : Triethylamine (TEA) deprotonates ethyl glycinate hydrochloride, generating a free amine.
- Acylation : The amine attacks phenylacetyl chloride, forming the amide bond.
- Byproduct Removal : Hydrochloric acid is neutralized by TEA, yielding the product.
Alternative Methods
Industrial-Scale Production
Reaction Condition Analysis
Purification Techniques
Column Chromatography
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Acylation (DCM/TEA) | 85 | Low | High |
| Coupling Reagent | 90 | High | Moderate |
| Enzymatic | 75 | Moderate | Low |
The traditional acylation method remains preferred for industrial use due to cost-effectiveness and scalability.
Scientific Research Applications
Anticoagulant Properties
Research indicates that derivatives of ethyl 2-[(2-phenylacetyl)amino]acetate may exhibit anticoagulant effects. These compounds can inhibit factor IXa in the intrinsic coagulation cascade, thus preventing the formation of thrombin and subsequent clot formation. This activity is crucial for developing treatments for thromboembolic disorders such as thrombosis and myocardial infarction .
Antitumor Activity
Studies have suggested that this compound may possess antitumor properties. It has been tested in various in vitro models where it demonstrated the ability to inhibit tumor cell proliferation. The mechanisms behind this activity might involve the modulation of apoptotic pathways or interference with cell cycle progression .
Central Nervous System Effects
There is ongoing research into the neuroprotective effects of this compound. It has been evaluated for its potential in treating central nervous system disorders, including epilepsy and dementia. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology .
Case Study 1: Anticoagulant Efficacy
In a controlled study involving animal models, this compound was administered to assess its anticoagulant properties. Results indicated a significant reduction in clot formation compared to control groups, suggesting its potential as a therapeutic agent for preventing thromboembolic events .
Case Study 2: Antitumor Activity Assessment
A series of experiments were conducted on various cancer cell lines to evaluate the antitumor efficacy of this compound. The compound exhibited dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Model Used | Results |
|---|---|---|---|
| Anticoagulant | Inhibition of factor IXa | Animal models | Significant reduction in thrombus |
| Antitumor | Inhibition of cell proliferation | Cancer cell lines | Dose-dependent growth inhibition |
| Neuroprotective | Potential modulation of neuroinflammatory pathways | In vitro CNS models | Positive neuroprotective effects |
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-phenylacetyl)amino]acetate involves its interaction with specific molecular targets and pathways. The phenylacetyl group can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate
- Ethyl 2-[(2-phenylacetyl)amino]propanoate
Comparison: Ethyl 2-[(2-phenylacetyl)amino]acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Biological Activity
Ethyl 2-[(2-phenylacetyl)amino]acetate (C12H15NO3), also known as a derivative of phenylacetyl amino acids, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest for researchers exploring therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound consists of an ethyl ester group, an amino group, and a phenylacetyl moiety. The compound's molecular formula is C12H15NO3, with a molecular weight of 225.25 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function as an enzyme inhibitor or modulator, affecting metabolic pathways. The specific mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : this compound may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering neuroprotective effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic functions.
Case Studies
Case Study 1: Anticancer Activity in Animal Models
A recent study investigated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, alongside decreased levels of pro-inflammatory cytokines. This suggests potential use as an adjunct therapy in cancer treatment.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in a rat model of ischemic stroke. Results indicated that treatment with the compound improved neurological outcomes and reduced infarct size, likely due to its antioxidant properties.
Safety and Toxicity
While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies indicate low acute toxicity; however, chronic exposure effects remain under-researched. Comprehensive toxicological assessments are essential before clinical applications can be considered.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
